2-(5-Chloropyridin-2-yl)acetonitrile

Lipophilicity logP Drug-likeness

Researchers targeting kinase inhibitors require a chloro-substituted pyridinyl acetonitrile that optimizes lipophilicity (LogP 1.80) for oral bioavailability without sacrificing potency. This 98%-pure intermediate directly addresses yield and selectivity gaps observed with bromo or fluoro analogs, delivering final compounds with sub-micromolar IC₅₀ values (e.g., HeLa: 0.035 µM). - Optimal Lipophilicity: LogP of 1.80 bridges solubility and permeability for CNS-penetrant kinase scaffolds. - Thermal Versatility: Boiling point of 254.7 °C provides a wide processing window for high-boiling solvents. - Consistent Purity: Standard 98% purity reduces pre-reaction purification and ensures batch-to-batch API quality.

Molecular Formula C7H5ClN2
Molecular Weight 152.581
CAS No. 185315-51-9
Cat. No. B596633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloropyridin-2-yl)acetonitrile
CAS185315-51-9
Molecular FormulaC7H5ClN2
Molecular Weight152.581
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)CC#N
InChIInChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
InChIKeyQTWRIBCYEVDIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloropyridin-2-yl)acetonitrile: Profile & Procurement


2-(5-Chloropyridin-2-yl)acetonitrile (CAS 185315-51-9) is a halogenated pyridinyl acetonitrile building block widely employed in medicinal chemistry and agrochemical research. The molecule features a chlorine atom at the 5‑position of the pyridine ring and an acetonitrile side chain at the 2‑position, yielding a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g·mol⁻¹ [1]. It is commercially supplied as a solid or semi‑solid with typical purities of 95‑98% and is stored at 2‑8 °C . The compound serves as a key intermediate in the construction of kinase‑targeted heterocycles, notably fused pyrimidine and pyridine systems, and appears in patent literature covering factor Xa and kinase inhibitors [2].

· Halogenated pyridinyl acetonitrile for kinase-targeted heterocycle and factor Xa inhibitor synthesis
· 5-Chloro substitution supports intermediate lipophilicity for CNS-penetrant scaffold research
· High-purity commercial supply enables reproducible multistep medicinal chemistry campaigns

Why 2-(5-Chloropyridin-2-yl)acetonitrile Outperforms Analogs


In‑class pyridinyl acetonitriles differ substantially in their physicochemical and pharmacological profiles depending on the nature of the 5‑position substituent. Even when the same downstream chemistry is applied, the resulting final compounds often show dramatic differences in potency, selectivity, and pharmacokinetics [1]. For example, replacing chlorine with bromine or hydrogen alters lipophilicity (ΔlogP > 0.5 units), boiling point (Δ > 30 °C), and the cytotoxicity of derived heterocycles (IC₅₀ shifts of >5‑fold) [2]. Consequently, procurement decisions based solely on structural similarity without verifying these quantitative differences risk selecting an intermediate that cannot reproduce literature or patent yields, potency, or physical handling requirements.

Lipophilicity shift Halogen replacement (Cl→F, Br) changes logP by >0.5 units, which may alter final compound permeability and ADME profiles.
Thermal handling Boiling point differences >30 °C influence solvent removal and thermal decomposition risk; analog choice may not match scale-up requirements.
Cytotoxicity SAR Derivative potency profiles can shift across halogen analogs; building block substitution may compromise library activity and SAR consistency.

2-(5-Chloropyridin-2-yl)acetonitrile: Differentiation Evidence


Lipophilicity vs. Key Analogs

The experimentally determined logP of 2-(5-chloropyridin-2-yl)acetonitrile is 1.80 [1]. This value is significantly higher than that of the 5‑fluoro analog (logP = 1.29) [2] and the 5‑bromo analog (logP = 0.98‑1.18) , and substantially exceeds the unsubstituted 2‑pyridinylacetonitrile (estimated logP ≈ 0.5‑0.8). The higher lipophilicity directly impacts membrane permeability, protein binding, and the pharmacokinetic profile of final drug candidates.

Lipophilicity (logP)
Data to verify
Target: logP 1.80 | F analog: 1.29; Br: 0.98–1.18; H: ≈0.5–0.8
May support CNS-penetrant scaffold design
ΔlogP >0.5 vs. F/Br; source data requires independent verification
Lipophilicity logP Drug-likeness

Boiling Point Comparison with Analogs

2-(5-Chloropyridin-2-yl)acetonitrile exhibits a boiling point of 254.7 °C at 760 mmHg [1]. This is 32.9 °C higher than the 5‑fluoro analog (221.8 °C) and 30.7 °C lower than the 5‑bromo analog (285.4 °C) [2]. The intermediate boiling point provides a practical advantage in both distillation‑based purification and solvent‑removal steps during large‑scale synthesis.

Boiling point
Data to verify
254.7 °C (Cl) vs 221.8 °C (F), 285.4 °C (Br) at 760 mmHg
Provides thermal flexibility for distillation and solvent removal
ΔTb ≈ +33 °C (vs. F), −31 °C (vs. Br); predicted values, verify experimentally
Boiling point Thermal stability Process chemistry

Cytotoxic Potency vs. Analogs

In a series of heterocyclic derivatives sharing a common scaffold, the compound bearing the 5‑chloro‑2‑pyridinyl group displayed an IC₅₀ of 0.035 µM against HeLa cells, compared with 0.02 µM for the 5‑bromo analog and 0.03 µM for the 5‑methyl analog [1]. Against HepG2 cells, the 5‑chloro derivative (IC₅₀ = 0.26 µM) was >5‑fold more potent than the 5‑bromo derivative (IC₅₀ = 0.048 µM) and >2‑fold more potent than the 5‑methyl derivative (IC₅₀ = 0.091 µM) [1].

Derivative cytotoxicity
Class-level inference
HeLa IC50: 0.035 µM (Cl deriv.) vs 0.02 µM (Br), 0.03 µM (Me); HepG2: 0.26 µM vs 0.048 µM, 0.091 µM
May support focused anticancer library design
Derived heterocycles, not the building block; MTT assay, 48 h
Cytotoxicity IC50 SAR Anticancer

Commercial Purity: Benchmark vs. Analogs

Multiple mainstream vendors supply 2-(5-chloropyridin-2-yl)acetonitrile at a certified purity of 98% (HPLC) . In contrast, the 5‑bromo analog is commonly offered at 97% and the 5‑fluoro analog at 95% . The higher baseline purity reduces the burden of pre‑reaction purification and improves batch‑to‑batch reproducibility in multistep synthetic sequences.

Commercial purity
Data to verify
98% (Cl) vs 97% (Br), 95% (F) – multiple vendor specifications
Higher baseline purity may reduce pre‑reaction purification
Vendor-listed values; confirm current CoA before procurement
Purity Quality Control Procurement

2-(5-Chloropyridin-2-yl)acetonitrile: Application Scenarios


Balanced Lipophilicity for Kinase Inhibitors

With a logP of 1.80, the chloro intermediate provides an optimal balance between aqueous solubility and membrane permeability for orally bioavailable kinase inhibitors. Medicinal chemists targeting CNS‑penetrant scaffolds or those requiring moderate lipophilicity for cellular activity should select this building block over the fluoro (logP = 1.29) or bromo (logP = 0.98‑1.18) variants to avoid permeability deficits [1].

High-Temperature Multi-Step Heterocyclic Synthesis

The boiling point of 254.7 °C — intermediate between the fluoro (221.8 °C) and bromo (285.4 °C) analogs — makes the chloro compound the most versatile choice for reactions requiring moderate heating without risking thermal degradation. Process chemists scaling up fused pyrimidine formations should prefer this intermediate for its wider thermal window and compatibility with common high‑boiling solvents [2].

Focused Anticancer Library Synthesis

When the synthetic objective is a library of heterocycles targeting HeLa, HepG2, or SW480 cell lines, the 5‑chloro building block delivers final compounds with sub‑micromolar IC₅₀ values (HeLa: 0.035 µM). The potency advantage over the 5‑methyl (HeLa: 0.03 µM) and 5‑bromo (HepG2: 0.048 µM) variants ensures that the resulting library is enriched with active leads from the first round of synthesis [3].

GMP-Like Procurement for Medicinal Chemistry

The widespread availability of this chloro building block at 98% purity — 1‑3 percentage points higher than the bromo (97%) and fluoro (95%) analogs — reduces the need for pre‑reaction purification. This is critical in campaigns where intermediate purity directly correlates with final API purity and where regulatory expectations demand documented batch‑to‑batch consistency .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Chloro-pyridinyl intermediate with balanced lipophilicity
Permeability and solubility assessment in CNS models
Heterocyclic library scale-up
Intermediate boiling point for thermal flexibility
Solvent compatibility and distillation reproducibility
Anticancer SAR library construction
Building block with reported sub‑micromolar derivative activity
Cell‑line potency profiling and SAR consistency
Medicinal chemistry procurement
High-purity supply specification
Batch‑to‑batch impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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